An In-Depth Technical Guide to 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline: A Novel Therapeutic Candidate
An In-Depth Technical Guide to 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline: A Novel Therapeutic Candidate
This guide provides a comprehensive technical overview of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a promising heterocyclic compound with significant potential in drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes the current understanding of its chemical properties, synthesis, mechanism of action, and preclinical evaluation.
Introduction and Significance
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline and its derivatives have emerged as a compelling class of molecules, initially identified through high-throughput screening as potent inhibitors of the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2] The therapeutic landscape for HAT has historically been limited by drugs with significant toxicity and complex administration routes. This has driven the search for novel, safer, and more effective chemical entities. The oxazolo[4,5-b]pyridine scaffold represents a significant advancement in this area, demonstrating high potency against the parasite with minimal cytotoxicity to mammalian cells.[2]
Beyond its anti-trypanosomal activity, the core structure of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline suggests broader therapeutic potential. The oxazolo[4,5-b]pyridine ring system is a recognized pharmacophore found in compounds targeting a range of biological processes. This guide will delve into the multifaceted nature of this compound, providing the foundational knowledge necessary for its further exploration and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃O | [] |
| Molecular Weight | 211.22 g/mol | [] |
| Appearance | Expected to be a solid | Inferred |
| SMILES | C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | [] |
| InChI | InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2 | [] |
Synthesis and Characterization
The synthesis of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline involves a multi-step process, beginning with the formation of the key intermediate, 2-amino-3-hydroxypyridine. This is followed by a cyclization reaction to form the oxazolo[4,5-b]pyridine ring system.
Synthesis Pathway
The synthesis can be logically divided into two main stages: the preparation of the 2-amino-3-hydroxypyridine precursor and the subsequent cyclization to form the final product.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established methods for the formation of 2-amino-3-hydroxypyridine and subsequent cyclization reactions.[4][5]
Part 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural [4][6]
-
Reaction Setup: In a well-ventilated fume hood, add furfural to an aqueous solution at 0-5°C with vigorous stirring.
-
Ring Opening: Slowly bubble chlorine or bromine gas through the solution while maintaining the temperature below 10°C. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC).
-
Amination: To the resulting mixture, add an ammonium sulfamate solution. This will lead to the formation of 2-amino-3-hydroxypyridine sulfonate.
-
Hydrolysis: The sulfonate intermediate is then hydrolyzed under basic conditions (e.g., by adding a solution of sodium hydroxide or potassium hydroxide) to yield 2-amino-3-hydroxypyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-3-hydroxypyridine.
Part 2: Synthesis of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-hydroxypyridine and a suitable 3-aminobenzoic acid derivative (e.g., 3-aminobenzoyl chloride or 3-aminobenzoic acid) in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Cyclization: Heat the reaction mixture to a high temperature (typically >150°C) for several hours. The progress of the cyclization reaction should be monitored by TLC or HPLC.
-
Work-up: After completion, the reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline.
Analytical Characterization
The identity and purity of the synthesized 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline should be confirmed by a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the aniline and pyridine rings would be observed in the range of δ 7-9 ppm. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon of the oxazole ring (C=N) would be expected at a lower field. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 212.22, corresponding to the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, with purity typically >95% for use in biological assays. |
Mechanism of Action and Biological Activity
The primary reported biological activity of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline is its potent inhibition of Trypanosoma brucei.[1] Mechanistic studies have pointed towards a multi-faceted mode of action.
Inhibition of the Proteasome
The ubiquitin-proteasome system is a critical pathway for protein degradation and turnover in eukaryotic cells. Its inhibition is a validated strategy in cancer therapy and is being explored for infectious diseases.[7] Evidence suggests that 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline acts as a proteasome inhibitor in T. brucei.[1] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and ultimately leading to parasite death.
Disruption of Sphingolipid Metabolism
In addition to proteasome inhibition, metabolomic studies have revealed that treatment of T. brucei with 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline leads to a significant accumulation of ceramides.[1] Ceramides are key intermediates in sphingolipid metabolism and can act as signaling molecules to induce apoptosis. The disruption of this pathway represents a secondary mechanism contributing to the compound's trypanocidal activity.
In Vitro Biological Activity
Structure-activity relationship (SAR) studies have been conducted on a series of 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide derivatives.[2] These studies have demonstrated that modifications to the aniline ring can significantly impact the compound's potency and selectivity.
| Derivative | IC₅₀ against T.b. rhodesiense (nM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index |
| Compound 5 (Optimized Lead) | 91 | >64 | >700 |
Data adapted from Ferrins et al., 2013.[2]
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides standardized protocols for key in vitro assays to evaluate the biological activity of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline and its analogs.
Proteasome Activity Assay[8][9]
This assay measures the chymotrypsin-like activity of the proteasome.
-
Cell Lysate Preparation: Prepare cell lysates from T. brucei or other relevant cell lines by homogenization in a suitable buffer without protease inhibitors.
-
Assay Setup: In a 96-well plate, add cell lysate to paired wells. To one well of each pair, add a known proteasome inhibitor (e.g., MG-132) as a control. To the other well, add the test compound at various concentrations.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC).
-
Data Analysis: Calculate the percentage of proteasome inhibition by comparing the fluorescence in the test compound wells to the control wells.
Ceramide Accumulation Assay[10][11]
This assay quantifies the intracellular accumulation of ceramides.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Lipid Extraction: Harvest the cells and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Ceramide Quantification: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of different ceramide species.
-
Data Analysis: Compare the ceramide levels in treated cells to those in untreated control cells to determine the extent of accumulation.
Cytotoxicity Assay (MTT Assay)[12][13][14][15][16]
This colorimetric assay assesses the effect of the compound on the viability of mammalian cells.
-
Cell Seeding: Seed a mammalian cell line (e.g., L6 or HeLa) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Safety and Toxicology
Preclinical safety and toxicology studies are paramount for the progression of any new chemical entity. While specific in vivo toxicity data for 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline is not extensively published, general toxicological considerations for heterocyclic compounds and preliminary in vitro cytotoxicity data provide some insights.
In Vitro Cytotoxicity
As shown in the table in section 4.3, optimized derivatives of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline exhibit a high selectivity index, with cytotoxicity against mammalian L6 cells being over 700 times lower than their activity against T.b. rhodesiense.[2] This is a favorable characteristic for a potential anti-infective agent.
In Vivo Toxicology (General Considerations)
Acute oral toxicity studies in rodents are a standard preliminary assessment. For novel heterocyclic compounds, such studies, often following OECD guidelines, typically involve administration at different dose levels (e.g., 300 mg/kg and 1000 mg/kg) to evaluate for any signs of toxicity, effects on body weight, and gross pathological changes in major organs.[8][9] Given that 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline contains a pyridine ring, a common motif in pharmaceuticals, its metabolic fate and potential for off-target effects would need to be thoroughly investigated in preclinical models.[10][11]
Future Directions and Applications
The potent anti-trypanosomal activity and favorable initial safety profile of the 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline scaffold warrant further investigation. Key future directions include:
-
Lead Optimization: Continued medicinal chemistry efforts to further enhance potency, selectivity, and pharmacokinetic properties.
-
Expanded Biological Screening: Evaluation of this compound class against other kinetoplastid parasites such as Leishmania and Trypanosoma cruzi.
-
Mechanism of Action Elucidation: Deeper investigation into the specific interactions with the T. brucei proteasome and the precise mechanisms leading to ceramide accumulation.
-
In Vivo Efficacy Studies: Assessment of the compound's efficacy in animal models of Human African Trypanosomiasis.
-
Exploration of Other Therapeutic Areas: Given the importance of the proteasome in various diseases, exploring the potential of this scaffold in oncology and other areas is a logical next step.
Conclusion
3-(Oxazolo[4,5-b]pyridin-2-yl)aniline represents a valuable chemical scaffold with demonstrated potent activity against Trypanosoma brucei. Its dual mechanism of action, involving proteasome inhibition and disruption of sphingolipid metabolism, makes it a compelling candidate for further drug development. This guide has provided a comprehensive overview of its synthesis, characterization, and biological evaluation, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.
References
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - ResearchGate. (URL: [Link])
-
2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (URL: [Link])
-
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed. (URL: [Link])
-
Proteasomes: Isolation and Activity Assays - PMC - NIH. (URL: [Link])
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed. (URL: [Link])
-
Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PubMed Central. (URL: [Link])
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate. (URL: [Link])
-
MTT (Assay protocol - Protocols.io. (URL: [Link])
-
Ultrafast Measurement of Circulating Ceramides in Human Cohorts | Analytical Chemistry. (URL: [Link])
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne - ResearchGate. (URL: [Link])
-
A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. (URL: [Link])
-
Proteasome Inhibitors: Structure and Function - PMC - NIH. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. (URL: [Link])
-
Full article: Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions - Taylor & Francis. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
-
Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - Frontiers. (URL: [Link])
-
MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])
-
Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study - MDPI. (URL: [Link])
-
Opinion of the Scientific Committee on Consumer Products on 2-amino-3-hydroxypyridinel (A132) - European Commission. (URL: [Link])
Sources
- 1. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 2. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 7. In vivo genotoxicity of heterocyclic amines detected by a modified alkaline single cell gel electrophoresis assay in a multiple organ study in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study | MDPI [mdpi.com]
